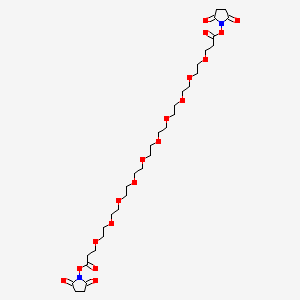

Bis-PEG10-NHS ester

Übersicht

Beschreibung

Bis-PEG10-NHS ester: is a polyethylene glycol (PEG) derivative containing two N-hydroxysuccinimide (NHS) ester groups. This compound is widely used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The hydrophilic PEG spacer increases solubility in aqueous media, making it suitable for various bioconjugation applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis-PEG10-NHS ester is synthesized by reacting polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure high purity and yield. The process includes purification steps such as precipitation, filtration, and chromatography to remove impurities and unreacted starting materials .

Analyse Chemischer Reaktionen

NHS Ester Reaction Chemistry

NHS esters are reactive groups that result from the carbodiimide-activation of carboxylate molecules . NHS ester-activated compounds react with primary amines under physiological to slightly alkaline conditions (pH 7.2 to 9) to produce stable amide bonds, releasing N-hydroxysuccinimide (NHS) .

Where:

-

R represents a labeling reagent or one end of a crosslinker with the NHS ester reactive group.

-

P represents a protein or another molecule containing the target functional group (primary amine) .

The reaction is typically conducted in buffers like phosphate, carbonate-bicarbonate, HEPES, or borate at pH 7.2 to 8.5 for 0.5 to 4 hours at room temperature or 4°C . Primary amine buffers such as Tris are incompatible because they compete for the reaction .

Factors Affecting NHS Ester Reactions

Several factors can influence the efficiency and outcome of NHS ester reactions:

-

Hydrolysis: Hydrolysis of the NHS ester competes with the primary amine reaction. The rate of hydrolysis increases with buffer pH, leading to less-efficient crosslinking, especially in less concentrated protein solutions . The half-life of hydrolysis for NHS-ester compounds is 4 to 5 hours at pH 7.0 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C .

-

Solubility: The solubility of NHS-ester reagents depends on the buffer composition and the molecule's physical properties . Non-sulfonated forms of NHS-ester reagents are often water-insoluble and require dissolution in a water-miscible organic solvent like DMSO or DMF before adding to an aqueous reaction mixture . The organic solvent carryover is typically 0.5 to 10% of the final volume in the aqueous reaction .

-

pH: The optimal pH range for NHS esters to react with free amines is 7.0 to 7.5, but the reaction can occur at pH as low as 6.5 . Higher pH increases the hydrolysis rate of the ester .

Use of Bis-PEG10-NHS Ester in Bioconjugation

This compound is utilized in bioconjugation for several applications:

-

Labeling: The NHS ester can label primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

-

Crosslinking: As a homobifunctional crosslinker, this compound is used for intermolecular conjugation of biomolecules with free, surface-accessible amines and intramolecular modification of biomolecules using free, surface-accessible amines .

-

Antibody-Drug Conjugates (ADCs): this compound can be employed as a cleavable ADC linker in the synthesis of ADCs .

Reaction Conditions

When using PEG NHS Ester, several conditions should be considered to optimize the reaction :

-

Solvents: The reagent is soluble in organic solvents like DMSO or DMF . Once dissolved in an organic solvent, the reagent can be further diluted in a non-amine containing aqueous buffer .

-

Molar Ratio: Adjust the molar ratio of NHS-(PEG)n to protein to achieve the desired level of incorporation .

-

Preparation: Prepare a 10mM solution of PEG NHS Ester immediately before use by adding about 5mg into 1mL of DMSO or DMF .

-

Volume of Organic Solvent: Ensure that the volume of organic solvent does not exceed 10% of the final reaction volume when adding the PEG NHS Ester solution to the protein solution .

-

Incubation: Incubate the reaction on ice for two hours or at room temperature for 30-60 minutes .

-

Removal of Unreacted Ester: Remove the unreacted PEG NHS Ester by dialysis or gel filtration .

Examples of Bis-PEGn-NHS Ester Compounds

| Compound | Molecular Weight | Chemical Formula | Spacer | CAS Number |

|---|---|---|---|---|

| This compound | 752.8 | C32H52N2O18 | PEG10 | 1008402-79-6 |

| Bis-dPEG®21-NHS ester | 1237.34 | C₅₄H₉₆N₂O₂₉ | dPEG® Spacer is 67 atoms, 79.1 Å | 1008402-79-6 |

| Bis-dPEG®25-NHS ester | 1413.55 | C₆₂H₁₁₂N₂O₃₃ | dPEG® Spacer is 79 atoms and 93.0 Å | 1008402-79-6 |

| Bis-PEG4-NHS ester | N/A | N/A | PEG4 | 1314378-11-4 |

Wissenschaftliche Forschungsanwendungen

Protein Pegylation

Overview :

Protein pegylation involves attaching PEG chains to proteins or peptides to improve their pharmacokinetics and reduce immunogenicity. Bis-PEG10-NHS ester is particularly effective in this application due to its hydrophilic nature, which increases solubility in aqueous environments.

Benefits :

- Increased Stability : Pegylation enhances the stability of proteins against proteolytic degradation.

- Improved Solubility : The hydrophilic PEG spacer improves the solubility of proteins in physiological conditions.

- Extended Half-life : Pegylated proteins exhibit a prolonged circulation time in the bloodstream.

Case Study :

In a study evaluating pegylated interferon (IFN) variants, it was found that pegylation using PEG linkers like Bis-PEG10 resulted in variants retaining significant biological activity (up to 74%) while improving their pharmacokinetic profiles .

Antibody-Drug Conjugates (ADCs)

Overview :

this compound is extensively used in the synthesis of ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells. The linker facilitates the conjugation of drugs to antibodies, enhancing targeted therapy.

Mechanism :

- The NHS groups react with primary amines on antibodies, forming stable amide bonds.

- This targeted approach minimizes systemic toxicity and enhances therapeutic efficacy.

Data Table: ADC Applications

| ADC Component | Functionality | Example Uses |

|---|---|---|

| Antibody | Targeting specific cells | Cancer therapy |

| Drug | Cytotoxic agent | Chemotherapy agents |

| Linker (Bis-PEG10) | Stabilizes drug-antibody complex | Improves delivery and efficacy |

Surface Modification

Overview :

The ability of this compound to modify surfaces of nanoparticles and biomaterials is crucial for enhancing biocompatibility. By attaching PEG chains to surfaces, researchers can reduce nonspecific protein adsorption, leading to improved performance in various biomedical applications.

Applications :

- Nanoparticle Coating : Enhances biocompatibility and reduces immunogenic responses.

- Biosensors : Improved sensitivity and specificity through reduced background noise.

Crosslinking Reagents

Overview :

this compound can serve as a versatile crosslinking reagent in various biological assays. It facilitates the formation of stable conjugates between different biomolecules, which is essential for many experimental protocols.

Applications :

- Immunoassays : Used for linking antibodies and antigens.

- Enzyme-linked Assays : Facilitates enzyme conjugation for detection purposes.

Wirkmechanismus

Bis-PEG10-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. This reaction occurs via nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond . The PEG spacer enhances solubility and reduces immunogenicity, making it suitable for various biomedical applications .

Vergleich Mit ähnlichen Verbindungen

- Azido-PEG5-succinimidyl carbonate

- Boc-NH-PEG11-C2-acid

- DBCO-PEG4-alkyne

- Fmoc-N-PEG3-CH2-NHS ester

- Mal-PEG4-VA

Comparison: Bis-PEG10-NHS ester is unique due to its dual NHS ester groups, which allow for the simultaneous conjugation of two amine-containing molecules. This feature makes it particularly useful in the synthesis of complex bioconjugates such as ADCs and PROTACs .

Biologische Aktivität

Overview

Bis-PEG10-NHS ester is a bifunctional polyethylene glycol (PEG) derivative that contains two N-hydroxysuccinimide (NHS) ester groups. This compound is primarily utilized in bioconjugation applications, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its hydrophilic nature enhances solubility in aqueous environments, making it suitable for various biomedical applications.

Chemical Reactivity

The NHS esters in this compound react with primary amines (-NH2) found in proteins and other biomolecules, forming stable amide bonds. This reaction is crucial for creating bioconjugates that can effectively target specific cells or proteins.

Biochemical Pathways

In the context of PROTACs, this compound facilitates the degradation of target proteins by linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This dual-ligand approach exploits the ubiquitin-proteasome system, allowing for selective degradation of undesirable proteins within cells .

Applications

- Antibody-Drug Conjugates (ADCs)

- Proteolysis Targeting Chimeras (PROTACs)

- Protein Pegylation

- Surface Modification

Case Studies

-

In Vivo Studies on ADCs

A study demonstrated that ADCs utilizing this compound showed increased efficacy against tumor models compared to traditional therapies. The targeted delivery resulted in higher drug accumulation at tumor sites while minimizing exposure to normal tissues . -

Efficacy of PROTACs

Research indicated that PROTACs synthesized with this compound effectively degraded target proteins in various cancer cell lines, leading to significant reductions in cell viability. The mechanism was attributed to the efficient recruitment of ubiquitin ligases facilitated by the linker .

| Property | Description |

|---|---|

| Molecular Weight | 752.8 g/mol |

| Solubility | High solubility in aqueous media |

| Reactive Groups | Two NHS ester groups |

| Stability | Stable under physiological conditions |

| Cleavability | Non-cleavable |

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52N2O18/c35-27-1-2-28(36)33(27)51-31(39)5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-32(40)52-34-29(37)3-4-30(34)38/h1-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCKFVMHVUBCKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52N2O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701111851 | |

| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

752.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2221949-02-4 | |

| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2221949-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.